加替沙星二聚体 4

描述

Synthesis Analysis

Gatifloxacin Dimer 4 is synthesized as a part of exploring the structural diversity and potential enhancements in the antibacterial efficacy of gatifloxacin. The synthesis involves controlled laboratory processes that yield four piperazine-linked fluoroquinolone dimers of Gatifloxacin. This includes the synthesis of Despropylene Gatifloxacin (a metabolite), which further underscores the complexity and the chemical versatility of gatifloxacin derivatives (Garaga et al., 2013).

Molecular Structure Analysis

The molecular structure of Gatifloxacin Dimer 4 is characterized by its piperazine linkage, which is a key differentiator from its monomeric form. The structure elucidation of these dimers provides insights into the possible enhancements or alterations in the chemical and biological properties of gatifloxacin. The bidentate coordination of gatifloxacin with metals, as seen in various metal complexes, might suggest similar structural features in its dimer forms, with coordination through ketone oxygen and a carboxylato oxygen, leading to a distorted octahedral geometry (Sadeek & El-Shwiniy, 2010).

Chemical Reactions and Properties

The chemical reactivity of Gatifloxacin Dimer 4 can be inferred from the synthesis and characterization studies. The formation of dimers through specific linkages suggests a certain degree of reactivity towards agents that facilitate dimerization. Additionally, the interaction of gatifloxacin with metals to form complexes highlights its ability to engage in coordination chemistry, which could be mirrored or modified in its dimeric forms.

Physical Properties Analysis

The solubility of gatifloxacin and, by extension, its dimers, in various solvents is crucial for understanding its physical properties. The solubility in different solvents indicates the potential for diverse applications and formulations. The interaction with solvents and the resulting solubility profiles might differ for the dimeric forms due to changes in molecular size and polarity (Xu & Wang, 2019).

Chemical Properties Analysis

The chemical properties of Gatifloxacin Dimer 4, such as its antimicrobial activity, can be partially understood through studies on gatifloxacin and its metal complexes. These studies show enhanced activity of the complexes against various microorganisms, suggesting that the dimeric forms might also exhibit unique or enhanced chemical properties compared to the monomeric gatifloxacin. The structural features and chemical reactivity play a significant role in these properties (Sadeek & El-Shwiniy, 2010).

科学研究应用

抗菌剂

加替沙星二聚体 4 是加替沙星的衍生物,加替沙星是一种属于第四代氟喹诺酮类家族的抗菌剂 {svg_1}. 它被用于治疗各种细菌感染,特别是革兰氏阴性菌引起的感染 {svg_2}.

药物合成与表征

This compound 的合成和表征已被广泛研究。 在加替沙星的实验室制备过程中,观察到四种哌嗪连接的加替沙星二聚体,并对它们进行了鉴定 {svg_3}. 这项研究有助于改进这种化合物的生产过程和质量控制。

代谢物合成

This compound 参与了脱丙烯加替沙星的合成,脱丙烯加替沙星是加替沙星的一种代谢物 {svg_4}. 了解药物的代谢途径对于预测其药代动力学和潜在的药物相互作用至关重要。

分析方法开发

This compound 可用于分析方法的开发。 例如,它可以与其他药物在各种生物介质中一起进行评估 {svg_5}. 这一点对于药物检测和监测患者的治疗药物浓度至关重要。

药物组合

This compound 可以与其他药物在药物制剂中组合 {svg_6}. 研究这些组合有助于优化药物制剂并提高治疗效果。

色谱法

This compound 可以使用各种色谱技术进行分析 {svg_7}. 这有助于确定其纯度,识别杂质,并研究其稳定性。

作用机制

Target of Action

Gatifloxacin Dimer 4, like its parent compound Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of Gatifloxacin Dimer 4 is achieved through the inhibition of its primary targets, DNA gyrase and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .

Pharmacokinetics

Gatifloxacin, the parent compound of Gatifloxacin Dimer 4, is known for its high oral bioavailability (96%), large volume of distribution, low protein binding, and broad tissue distribution . It is primarily excreted unchanged in the urine

Result of Action

The primary result of Gatifloxacin Dimer 4’s action is the death of the bacteria. By inhibiting the enzymes necessary for bacterial DNA replication, transcription, repair, and recombination, the compound prevents the bacteria from growing and multiplying .

属性

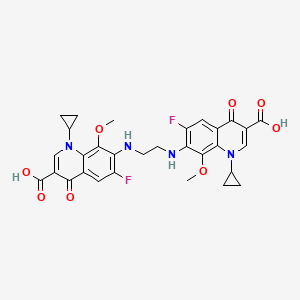

IUPAC Name |

7-[2-[(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinolin-7-yl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28F2N4O8/c1-43-27-21(19(31)9-15-23(27)35(13-3-4-13)11-17(25(15)37)29(39)40)33-7-8-34-22-20(32)10-16-24(28(22)44-2)36(14-5-6-14)12-18(26(16)38)30(41)42/h9-14,33-34H,3-8H2,1-2H3,(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYRMXJSFKUVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1NCCNC3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F)F)C(=O)C(=CN2C6CC6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28F2N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。